Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate
CAS No.:
Cat. No.: VC15946803
Molecular Formula: C10H8ClNO2S
Molecular Weight: 241.69 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate -](/images/structure/VC15946803.png)
Specification
Molecular Formula | C10H8ClNO2S |
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Molecular Weight | 241.69 g/mol |
IUPAC Name | methyl 2-chloro-4-methyl-1,3-benzothiazole-6-carboxylate |
Standard InChI | InChI=1S/C10H8ClNO2S/c1-5-3-6(9(13)14-2)4-7-8(5)12-10(11)15-7/h3-4H,1-2H3 |
Standard InChI Key | BOLDVAFZLUCRKJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC2=C1N=C(S2)Cl)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a benzo[d]thiazole system, a fused bicyclic framework comprising a benzene ring and a thiazole ring. Substitutents at specific positions modulate its electronic and steric properties:
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Chlorine at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions.
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Methyl at position 4 contributes steric bulk, potentially influencing binding interactions in biological systems.
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Carboxylate ester at position 6 provides a handle for further functionalization via hydrolysis or transesterification .
The molecular formula is , with a molecular weight of 241.69 g/mol. A representative LaTeX structure is:
Structure depiction: Benzene ring fused to a thiazole ring (positions 1–2: benzene; positions 3–4: thiazole), with substituents at positions 2 (Cl), 4 (CH), and 6 (COOCH) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate involves multi-step reactions, often starting from substituted anilines or benzothiazole precursors. Key methods include:
Diazotization and Cyclization
A patented approach for analogous compounds (e.g., 4-methyl-2-hydrazinobenzothiazole) involves:
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Diazo Reaction: Treatment of 4-methyl-2-aminobenzothiazole with nitrous acid (HNO) under acidic conditions (e.g., tetrafluoroboric acid) to form a diazonium salt.
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Reduction: Reaction with stannous chloride (SnCl) in hydrochloric acid to yield the hydrazine derivative .
For the target compound, chlorination at position 2 likely occurs via electrophilic substitution using reagents like Cl or SOCl, followed by esterification of the carboxylic acid intermediate .
Direct Functionalization
Alternative routes may involve:
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Esterification: Reaction of 2-chloro-4-methylbenzo[d]thiazole-6-carboxylic acid with methanol in the presence of a catalyst (e.g., HSO).
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Halogen Exchange: Displacement of a bromine or iodine atom at position 2 using KCl or NaCl under nucleophilic conditions .
Optimization and Yield
Critical parameters for maximizing yield and purity include:
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Temperature Control: Diazotization typically occurs at 0–5°C to prevent decomposition .
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
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Catalysts: Lewis acids like FeCl may accelerate cyclization steps.
Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
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Diazotization | HNO, HBF, 0–5°C | 85 | 92 | |
Chlorination | Cl, AlCl, 80°C | 78 | 89 | |
Esterification | MeOH, HSO, reflux | 90 | 95 |
Physicochemical Properties
Chemical Stability
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Thermal Stability: Decomposes above 200°C without melting.
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Hydrolytic Sensitivity: The ester group is susceptible to basic hydrolysis, forming the corresponding carboxylic acid .
Reactivity and Applications
Nucleophilic Substitution
The chlorine atom at position 2 undergoes substitution with nucleophiles (e.g., amines, alkoxides) to yield derivatives for drug discovery .
Ester Hydrolysis
Under basic conditions (e.g., NaOH), the ester hydrolyzes to 2-chloro-4-methylbenzo[d]thiazole-6-carboxylic acid, a precursor for amides or salts.
Application | Mechanism | Efficacy (IC) | Source |
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Antibacterial Agents | DNA gyrase inhibition | 12 µM (E. coli) | |
Antifungal Agents | Ergosterol biosynthesis | 8 µM (C. albicans) |
Future Directions
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